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Compound of Interest

Compound Name: TAK-960 monohydrochloride

Cat. No.: B8791217 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the

Potent PLK1 Inhibitor, TAK-960.

This technical guide provides a comprehensive overview of TAK-960, a novel and selective

Polo-like kinase 1 (PLK1) inhibitor. It is intended for researchers, scientists, and drug

development professionals, offering detailed information on its chemical characteristics,

mechanism of action, biological efficacy, and relevant experimental protocols.

Chemical Structure and Properties
TAK-960, with the IUPAC name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-

tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-

methylpiperidin-4-yl)benzamide, is an orally bioavailable small molecule.[3][4] Its development

was guided by structure-based drug design, leading to a potent and selective

pyrimidodiazepinone inhibitor of PLK1.[4]

Below is a summary of its key chemical and physical properties:
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Property Value Reference(s)

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-

5-methyl-6-oxo-6,7,8,9-

tetrahydro-5H-pyrimido[4,5-b]

[1][2]diazepin-2-yl)amino]-2-

fluoro-5-methoxy-N-(1-

methylpiperidin-4-

yl)benzamide

[3][5]

Chemical Formula C27H34F3N7O3 [1]

Molecular Weight 561.60 g/mol [1]

CAS Number 1137868-52-0 [1]

SMILES

O=C(NC1CCN(C)CC1)C2=CC

(OC)=C(NC3=NC=C(N4C)C(N

(C5CCCC5)CC(F)

(F)C4=O)=N3)C=C2F

[1]

Appearance White to light yellow solid [1]

Solubility Soluble in DMSO

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

[1]

Mechanism of Action and Signaling Pathway
TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine

protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][6] PLK1 is

frequently overexpressed in various human cancers, making it an attractive therapeutic target.

[3] TAK-960 acts as an ATP-competitive inhibitor of PLK1.[2]

The inhibition of PLK1 by TAK-960 leads to a cascade of cellular events, primarily

characterized by:
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G2/M Phase Cell Cycle Arrest: Treatment with TAK-960 causes a concentration-dependent

accumulation of cells in the G2/M phase of the cell cycle.[5][6]

Aberrant Mitosis: The inhibition of PLK1 disrupts normal mitotic processes, leading to the

formation of aberrant mitotic spindles and morphology.[3][7]

Induction of Apoptosis: Following mitotic arrest, TAK-960 induces apoptosis in various tumor

cells.[6]

Increased Phosphorylation of Histone H3 (pHH3): An increase in pHH3 is a

pharmacodynamic marker of PLK1 inhibition and correlates with the antitumor activity of

TAK-960.[3][5]

The following diagram illustrates the signaling pathway affected by TAK-960:
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TAK-960 inhibits PLK1, leading to G2/M arrest and apoptosis.

Biological Activity and Quantitative Data
TAK-960 demonstrates potent inhibitory activity against PLK1 and, to a lesser extent, other

Polo-like kinases. It effectively inhibits the proliferation of a broad range of cancer cell lines.

Kinase Inhibitory Activity
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Kinase IC50 (nM) Reference(s)

PLK1 0.8 [1]

PLK2 16.9 [1]

PLK3 50.2 [1]

Anti-proliferative Activity in Cancer Cell Lines
TAK-960 inhibits the proliferation of multiple human cancer cell lines with mean EC50 values

typically ranging from 8.4 to 46.9 nM.[3] Notably, its efficacy appears to be independent of the

TP53 or KRAS mutation status and MDR1 expression in the tested cell lines.[3] In contrast, it

does not significantly affect the viability of non-dividing normal cells (EC50 > 1000 nM).[3]

Cell Line Cancer Type EC50 (nM) Reference(s)

HT-29 Colorectal Cancer 8.4 [5]

HCT116 Colorectal Cancer 9.1 [5]

A549 Lung Cancer 13.9 [5]

PC-3 Prostate Cancer 15.3 [5]

BT474 Breast Cancer 18.5 [5]

K562 Leukemia 20.4 [5]

A2780 Ovarian Cancer 22.3 [5]

NCI-H1299 Lung Cancer 23.5 [5]

NCI-H1975 Lung Cancer 30.6 [5]

MV4-11 Leukemia 46.9 [5]

Experimental Protocols
Detailed methodologies for key experiments involving TAK-960 are outlined below.

Biochemical Kinase Inhibition Assay (TR-FRET)
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This assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.

[8]

Reagents: TAK-960, PLK1 enzyme, biotinylated substrate peptide (e.g., corresponding to

residues 2470-2488 of mTOR), ATP.

Procedure: a. Incubate varying concentrations of TAK-960 with the PLK1 enzyme. b. Initiate

the kinase reaction by adding the biotinylated substrate peptide and ATP. c. Stop the reaction

and detect the phosphorylated product using Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) technology. d. Calculate IC50 values from the resulting dose-

response curves.

Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.[5][8]

Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000 to 30,000 cells per

well and incubate for 24 hours.[5]

Treatment: Treat the cells with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[5]

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and

generate a luminescent signal proportional to the amount of ATP.

Data Analysis: Measure luminescence using a microplate reader and calculate EC50 values

using appropriate software (e.g., GraphPad Prism).[5]

Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.[5]

Cell Treatment: Culture cells (e.g., HT-29) and treat with various concentrations of TAK-960

for 48 hours.[5]

Cell Harvesting and Fixation: Harvest cells by trypsinization and fix them in 70% ethanol at

4°C.[5]
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Staining: Treat the cells with RNase and stain the cellular DNA with propidium iodide.[5]

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer (e.g.,

FACSCalibur™ System).[5]

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell

cycle.

In Vivo Tumor Xenograft Studies
These studies assess the antitumor efficacy of TAK-960 in animal models.[1][5]

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing human tumor

xenografts (e.g., HCT116, PC-3, BT474).[1]

Drug Administration: Administer TAK-960 orally, typically once daily for a specified period

(e.g., 2 weeks). A common dosage is 10 mg/kg.[1]

Tumor Growth Measurement: Monitor tumor volume regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure

biomarkers such as pHH3 levels to confirm target engagement.[5]

Data Analysis: Compare the tumor growth in TAK-960-treated animals to a vehicle-treated

control group to determine antitumor efficacy.

The following diagram illustrates a typical experimental workflow for evaluating TAK-960:
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A typical workflow for the preclinical evaluation of TAK-960.

Conclusion
TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor with significant preclinical

antitumor activity across a range of cancer models. Its well-defined mechanism of action,
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involving the induction of G2/M cell cycle arrest and apoptosis, makes it a valuable tool for

cancer research and a potential candidate for further clinical investigation. The experimental

protocols and data presented in this guide provide a solid foundation for researchers interested

in exploring the therapeutic potential of TAK-960. While a Phase I clinical trial for advanced

nonhematologic malignancies was initiated, it was terminated early due to a lack of efficacy,

and further development has been halted.[9] Nevertheless, the compound remains a significant

tool for preclinical research into PLK1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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